molecular formula C15H17NO4 B14117813 Ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate

Ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate

Cat. No.: B14117813
M. Wt: 275.30 g/mol
InChI Key: XXAOMMWDIQHNKW-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate is a complex organic compound with a unique structure that includes an indole ring, a methoxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Esterification: The ester functional group is introduced through esterification reactions, typically using ethanol and a carboxylic acid derivative in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester functional group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-methoxy-2-oxoethyl)thio propionate
  • Ethyl 3-(2-methoxy-2-oxoethyl)thio propanoate

Uniqueness

Ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate is unique due to its indole ring structure combined with the methoxy and ester functional groups. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate

InChI

InChI=1S/C15H17NO4/c1-4-20-15(18)10-5-6-11-12(8-14(17)19-3)9(2)16-13(11)7-10/h5-7,16H,4,8H2,1-3H3

InChI Key

XXAOMMWDIQHNKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=C(N2)C)CC(=O)OC

Origin of Product

United States

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